
16-Epi-dihydro-solasodine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Epi-dihydro-solasodine is a steroidal alkaloid derived from the Solanum genus, particularly from plants like Solanum nigrum and Solanum melongena. This compound is part of the broader class of steroidal glycoalkaloids, which are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 16-Epi-dihydro-solasodine typically involves the extraction of solasodine from plant sources, followed by chemical modifications. One common method is the microwave-assisted aqueous two-phase extraction (MAATPE), which enhances the yield of solasodine from Solanum nigrum . The extracted solasodine can then be chemically modified to produce this compound through specific reaction conditions involving phase-transfer catalysis .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and chemical modification. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 16-Epi-dihydro-solasodine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with specific properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like N-chlorosuccinimide.
Major Products: The major products formed from these reactions include various derivatives of solasodine, which can be further utilized in pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
16-Epi-dihydro-solasodine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Explored for its anticancer, antifungal, and antiviral properties.
Industry: Utilized in the production of steroidal drugs and as a bioactive compound in agricultural products
Wirkmechanismus
The mechanism of action of 16-Epi-dihydro-solasodine involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. It targets specific molecular pathways, including the inhibition of cell cycle progression and induction of programmed cell death. These actions are mediated through its binding to cellular receptors and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Solasodine: A closely related compound with similar biological activities.
Solamargine: Another steroidal glycoalkaloid with potent anticancer properties.
Solasonine: Known for its antifungal and antiviral activities
Uniqueness: 16-Epi-dihydro-solasodine is unique due to its specific structural configuration, which imparts distinct biological activities compared to its analogs. Its enhanced stability and efficacy in certain applications make it a valuable compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
68422-03-7 |
|---|---|
Molekularformel |
C27H45NO2 |
Molekulargewicht |
415.7 g/mol |
IUPAC-Name |
10,13-dimethyl-17-[1-(5-methylpiperidin-2-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H45NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-30H,5,7-15H2,1-4H3 |
InChI-Schlüssel |
IRRHFODGOMSPEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


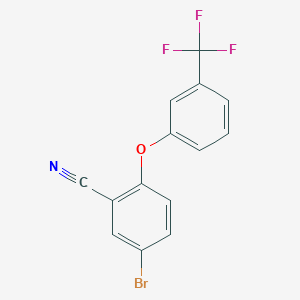
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester](/img/structure/B14077842.png)
![[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide](/img/structure/B14077855.png)

![5,6,7,8-Tetrahydro-2-(4-methoxyphenyl)pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14077858.png)
![5,7-dimethyl-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B14077865.png)
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide](/img/structure/B14077871.png)
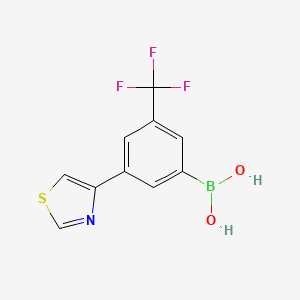
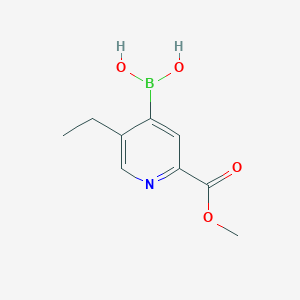
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077883.png)
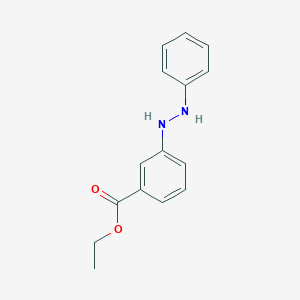
![1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B14077912.png)
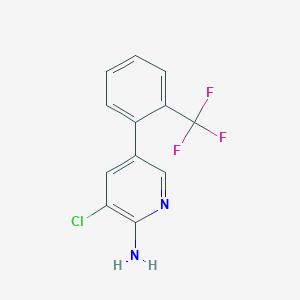
![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide](/img/structure/B14077925.png)
